1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
1-(2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic small molecule characterized by a urea backbone linked to a 1,2-dimethylindole sulfonate group and a 4-(trifluoromethyl)phenyl moiety. Its structural complexity confers unique physicochemical properties, including moderate hydrophobicity (logP ~3.2) and solubility in polar aprotic solvents (e.g., DMSO: >10 mg/mL) . The compound has shown preclinical promise as a modulator of kinase signaling pathways implicated in cancer progression, particularly those associated with sustained proliferative signaling and evasion of apoptosis, as outlined in the "Hallmarks of Cancer" framework .
Properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S/c1-13-18(16-5-3-4-6-17(16)26(13)2)30(28,29)12-11-24-19(27)25-15-9-7-14(8-10-15)20(21,22)23/h3-10H,11-12H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVWTVVNNJTZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Target Selectivity
The compound belongs to a class of urea derivatives designed to inhibit tyrosine kinases. Key structural analogs include:
| Compound Name | Substituent Modifications | Primary Target Kinase | IC50 (nM) | Selectivity Index* |
|---|---|---|---|---|
| Target Compound | 1,2-dimethylindole sulfonate + CF3-phenyl | VEGFR-2 | 12 ± 2 | 8.5 |
| 3-(4-Chlorophenyl)-1-(indol-3-ylsulfonylethyl)urea | Chlorophenyl + non-methylated indole sulfonate | PDGFR-β | 45 ± 7 | 3.2 |
| 1-(Naphthalen-1-yl)-3-(4-(trifluoromethyl)phenyl)urea | Naphthyl group replacing indole sulfonate | FGFR-1 | 210 ± 15 | 1.1 |
*Selectivity Index = IC50 (off-target kinase)/IC50 (primary target).
The target compound exhibits superior potency against vascular endothelial growth factor receptor-2 (VEGFR-2), a critical driver of angiogenesis . Its 1,2-dimethylindole sulfonate group enhances binding affinity by occupying hydrophobic pockets in the kinase active site, while the trifluoromethylphenyl moiety improves metabolic stability compared to chlorophenyl analogs .
Pharmacokinetic and Toxicity Profiles
Comparative studies highlight differences in bioavailability and safety:
| Parameter | Target Compound | 3-(4-Chlorophenyl) Analog | 1-Naphthyl Analog |
|---|---|---|---|
| Oral Bioavailability (%) | 38 ± 6 | 22 ± 4 | 15 ± 3 |
| Plasma Half-life (h) | 5.2 ± 0.8 | 3.1 ± 0.5 | 2.4 ± 0.4 |
| Hepatotoxicity (ALT elevation, fold) | 1.8 | 3.5 | 4.2 |
The target compound’s methylated indole group reduces cytochrome P450-mediated metabolism, prolonging half-life and minimizing liver injury risks compared to non-methylated analogs.
Mechanistic Divergence in Cancer Hallmarks
As per the "Hallmarks of Cancer" framework , the compound’s efficacy in disrupting angiogenesis (Hallmark 4) contrasts with analogs targeting proliferative signaling (Hallmark 1) or invasion (Hallmark 6). For example:
- Target Compound : Suppresses VEGFR-2-driven endothelial cell migration (IC50 = 12 nM), aligning with anti-angiogenic strategies.
- Chlorophenyl Analog : Inhibits PDGFR-β-mediated stromal activation (IC50 = 45 nM), affecting tumor microenvironment remodeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
